Valproic Acid Methyl Ester-d3
CAS No.:
Cat. No.: VC0210839
Molecular Formula: C₉H₁₅D₃O₂
Molecular Weight: 161.26
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₉H₁₅D₃O₂ |
|---|---|
| Molecular Weight | 161.26 |
Introduction
Chemical Properties and Synthesis
Physical and Chemical Properties
Valproic Acid Methyl Ester-d3 exhibits several distinctive physical and chemical properties that make it suitable for research applications:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.26 g/mol |
| Exact Mass | 161.1495 Da |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| XLogP3-AA | 3 |
These properties indicate that the compound is lipophilic, with moderate solubility in organic solvents.
Synthesis
The synthesis of Valproic Acid Methyl Ester-d3 involves the esterification of valproic acid with trideuteriomethanol (). The reaction typically employs an acid catalyst to facilitate the formation of the ester bond while ensuring isotopic integrity.
The general reaction scheme is:
This process requires stringent control to prevent isotopic exchange that could compromise the deuterium labeling.
Applications in Research
Pharmacokinetics and Metabolism Studies
Valproic Acid Methyl Ester-d3 is extensively used as an internal standard in LC-MS/MS assays to quantify valproic acid and its metabolites in biological matrices such as plasma, serum, and urine . Its isotopic labeling allows for differentiation from endogenous compounds, enabling accurate measurement even at low concentrations.
Studies have shown that valproic acid undergoes extensive metabolism in humans, producing various metabolites such as 2-propyl-4-ketopentanoic acid and dicarboxylic acids . The use of Valproic Acid Methyl Ester-d3 facilitates the identification and quantification of these metabolites by providing reference retention times and mass spectra.
Drug Development
In pharmaceutical research, Valproic Acid Methyl Ester-d3 serves as a reference standard for developing new formulations of valproic acid. It aids in assessing drug stability, bioavailability, and interaction with other compounds .
Analytical Method Development
The compound is integral to validating analytical methods used for monitoring therapeutic drug levels in patients undergoing treatment with valproic acid. Its use ensures high precision and reproducibility in clinical laboratories .
Research Findings on Valproic Acid Methyl Ester-d3
Analytical Techniques
A validated LC-MS/MS method has been developed for the simultaneous determination of valproic acid and its major metabolites using Valproic Acid Methyl Ester-d3 as an internal standard . The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) suitable for clinical applications.
Metabolic Pathways
Research utilizing isotope-labeled compounds has identified several metabolic pathways for valproic acid in humans . These include β-oxidation, ω-oxidation, and glucuronidation. The presence of deuterium-labeled metabolites confirmed the involvement of specific enzymatic processes.
Clinical Implications
Studies have highlighted the potential impact of valproic acid on vitamin D metabolism . The use of Valproic Acid Methyl Ester-d3 has provided insights into how valproate therapy may lead to vitamin D insufficiency in epileptic patients, emphasizing the need for supplementation.
Comparative Analysis with Related Compounds
Valproic Acid Methyl Ester-d3 shares similarities with other isotope-labeled derivatives but offers unique advantages due to its specific labeling pattern:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Valproic Acid | 144.21 | Antiepileptic therapy | |
| Hexadeuterated Valproic Acid | 152.28 | Metabolic studies | |
| Valproic Acid Methyl Ester | 158.24 | Analytical standard | |
| Valproic Acid Methyl Ester-d3 | 161.26 | Internal standard for LC-MS/MS assays |
The table underscores the importance of isotopic labeling in enhancing analytical precision while maintaining chemical equivalence to the parent compound.
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